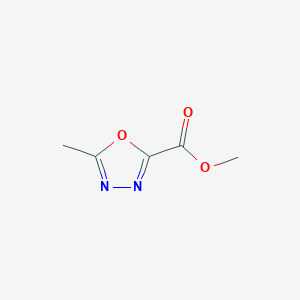

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Description

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 37641-35-3) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and a methyl ester at position 2. The 1,3,4-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry and materials science. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactivity in nucleophilic substitutions and coupling reactions .

Propriétés

IUPAC Name |

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJDHGAPMBMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622417 | |

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-35-3 | |

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Hydrazide Precursors

Stepwise Synthesis via Hydrazide and Acylation :

The synthesis often starts with the formation of a hydrazide intermediate such as methyl hydrazinecarboxylate. This intermediate undergoes acylation with acyl chlorides or anhydrides to form acyl hydrazides, which then cyclize through dehydration to yield the oxadiazole ring.Example Reaction Conditions :

Refluxing methyl hydrazinecarboxylate with acyl chlorides in anhydrous solvents under controlled temperatures typically yields the target oxadiazole. The cyclization step involves dehydration, often facilitated by reagents such as phosphoryl chloride or acidic catalysts.

Three-Step Industrial Route (Adapted from Patent CN104974106A)

- Step 1 : Reaction of dialkyl oxalate with hydrazine hydrate to form monoalkyl oxalate hydrazide.

- Step 2 : Acylation of monoalkyl oxalate hydrazide with fatty acid anhydride producing 2-hydrazide-monoalkyl oxalate.

- Step 3 : Dehydration and ring closure of the 2-hydrazide-monoalkyl oxalate to form 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester, specifically yielding methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate when methyl groups are used.

This route is notable for avoiding highly toxic reagents, providing high yields, and being suitable for industrial scale-up.

Alternative Cyclization via Tetrazole Rearrangement

- A method involving selective acylation of 5-substituted-1H-tetrazolium derivatives followed by rearrangement yields the oxadiazole ester. This approach provides a novel synthetic pathway with good selectivity and yield.

Industrial synthesis often employs continuous flow reactors and optimized reaction parameters to improve yield and purity. Automation and precise temperature control are critical for reproducibility and scalability.

Typical industrial processes include the use of methyl chloroformate for esterification and diisopropylethylamine as a base in anhydrous conditions, with reaction monitoring by gas chromatography to ensure minimal residual starting materials.

Example industrial reaction parameters include maintaining reaction temperatures between 10–30 °C during esterification and subsequent work-up involving pH adjustment and extraction to isolate the product.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | Dialkyl oxalate + hydrazine hydrate, ammonia decomposition | Formation of monoalkyl oxalate hydrazide | High yield, intermediate |

| 2 | Monoalkyl oxalate hydrazide + fatty acid anhydride, acylation | Formation of 2-hydrazide-monoalkyl oxalate | Selective acylation |

| 3 | Dehydration, ring closure (heat or dehydrating agents) | Cyclization to oxadiazole ester | High yield, industrially scalable |

| Industrial esterification | Methyl chloroformate, diisopropylethylamine, anhydrous DMF, 10-30 °C | Ester formation and purification | >85% yield reported |

NMR and IR Spectroscopy : Confirm the formation of the oxadiazole ring and methyl ester functionality. Disappearance of NH protons in NMR and characteristic IR bands confirm cyclization.

Mass Spectrometry : High-resolution mass spectrometry validates molecular weight and purity.

Reaction Monitoring : Gas chromatography is commonly used to track conversion and residual starting materials during industrial synthesis.

Spectral Data : UV and IR spectra support the structural integrity of the oxadiazole ring system, with characteristic absorption bands indicating successful synthesis.

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Yield |

|---|---|---|---|---|---|

| Hydrazide Cyclization | Methyl hydrazinecarboxylate + acyl chloride | Acidic catalysts or POCl₃ | Reflux, anhydrous solvents | Simple, direct | Moderate to high |

| Three-Step Industrial Route | Dialkyl oxalate + hydrazine hydrate + fatty acid anhydride | Dehydrating agents | Controlled temperature, ammonia atmosphere | High yield, safe, scalable | High (>85%) |

| Tetrazole Rearrangement | 5-substituted-1H-tetrazolium derivatives | Selective acylation agents | Mild conditions, rearrangement step | Novel route, selective | High |

| Esterification (Industrial) | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid + methyl chloroformate | Diisopropylethylamine, DMF | 10–30 °C, inert atmosphere | Efficient, scalable | >85% |

The preparation of this compound is well-established through multiple synthetic routes, with the most prominent involving hydrazide cyclization and industrially optimized three-step processes. These methods emphasize safety, cost-effectiveness, and scalability. Analytical techniques such as NMR, IR, and GC are integral to monitoring and confirming product formation. The diversity of preparation methods allows adaptation to both laboratory-scale synthesis and industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocycles .

Applications De Recherche Scientifique

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family, known for its wide-ranging applications in medicinal chemistry and diverse biological activities. Its molecular formula is C5H6N2O3. This compound's unique substitution pattern provides it with distinct chemical and biological properties compared to other oxadiazole derivatives.

Scientific Research Applications

This compound serves as a versatile building block in scientific research, finding applications in chemistry, biology, medicine, and industry.

Chemistry

- It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology

- It is employed in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

- Due to its fluorescent properties, it can be used as a fluorescent probe for biological imaging applications. It binds to specific biological targets, enabling visualization under a microscope and providing insights into cell biology and disease pathology.

Medicine

- It is explored as a potential therapeutic agent in treating various diseases, including cancer, Alzheimer's disease, and infectious diseases .

- It has demonstrated potential in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleic acid metabolism.

- It exhibits anti-infective properties by disrupting biochemical pathways critical for pathogen survival.

- It interacts with enzymes like thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division.

Industry

- It is utilized in producing agrochemicals, pharmaceuticals, and specialty chemicals.

- Oxadiazoles, including this compound, are used in agriculture for their herbicidal, insecticidal, and fungicidal properties. They can be formulated into pesticides or directly applied to crops, often combined with other chemicals to enhance their efficacy. The use of oxadiazoles has shown effectiveness in protecting plants from various phytopathogenic fungi and pests, contributing to improved crop yields.

Analytical Chemistry

- The compound has been applied as an electrochemical sensor due to its electron-rich structure. It is incorporated into sensor designs to detect specific analytes through changes in electrical properties. Sensors utilizing this compound have demonstrated sensitivity and selectivity in detecting various substances, including biomolecules and environmental pollutants.

Chemical Engineering

- This compound is investigated for its role as a catalyst in organic reactions. It is tested in various reaction conditions to evaluate its catalytic efficiency and selectivity. Preliminary results suggest that it can act as an effective catalyst, potentially offering a more sustainable alternative to traditional catalysts.

This compound exhibits a range of biological activities, including anticancer and anti-infective effects. These effects are mediated through various mechanisms, such as enzyme interaction, cell signaling modulation, and biochemical pathway disruption.

- Anticancer Properties: It has shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleic acid metabolism.

- Anti-infective Effects: The compound demonstrates anti-infective properties by disrupting biochemical pathways critical for pathogen survival.

- Enzyme Inhibition: It interacts with various enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division.

Promising derivatives of 1,3,4-oxadiazole

Several derivatives of 1,3,4-oxadiazoles have demonstrated promising antimicrobial activity :

- Compounds 4a–c showed antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains .

- 1,3,4-oxadiazole derivatives showed antibacterial activity against Gram-positive and Gram-negative bacteria .

- Compounds 8a and 8b strongly inhibited Mycobacterium bovis BCG .

- Compound 21c showed antimycobacterial activity on susceptible and drug-resistant M. tuberculosis strains .

- Compound 22a was most active against Staphylococcus aureus, while 22b and 22c were most effective against Bacillus subtilis .

Potential for treating Alzheimer's disease and other tauopathies

Mécanisme D'action

The mechanism of action of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring acts as an electron-withdrawing group, enhancing the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can inhibit the activity of enzymes like thymidylate synthase and topoisomerase II, leading to antiproliferative effects on cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be compared to related oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Ethyl 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate (CAS: 37641-36-4)

- Structural Difference : The ethyl ester substituent replaces the methyl ester, increasing lipophilicity.

- Synthesis: Similar to the methyl ester, likely involving esterification of the corresponding carboxylic acid with ethanol.

- Applications : Used as a building block in drug discovery, with enhanced solubility in organic solvents compared to the methyl ester .

Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate (CAS: 888504-28-7)

- Structural Difference : The carboxylate salt form replaces the ester, improving water solubility.

- Synthesis : Produced via saponification of this compound with potassium hydroxide .

- Applications : Widely used as an active pharmaceutical ingredient (API) due to its ionic character and bioavailability. Corey Organics Pvt Ltd. is a major global supplier .

Ethyl 5-Chloro-1,3,4-Oxadiazole-2-Carboxylate (CAS: 1196154-19-4)

- Structural Difference : A chloro substituent replaces the methyl group at position 5, altering electronic properties.

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, making it reactive in cross-coupling reactions .

Potassium 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS: 20615-94-5)

- Structural Difference : The oxadiazole isomer (1,2,4 vs. 1,3,4) and carboxylate position differ, affecting ring stability and dipole moments.

- Applications : Less common in pharmaceuticals compared to 1,3,4-oxadiazole derivatives, but used in niche material science applications .

Physicochemical and Functional Comparison

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound is synthesized via cyclization of hydrazides with carbon disulfide, achieving yields >85% under optimized conditions .

- Stability : The potassium salt exhibits superior hydrolytic stability compared to esters, making it suitable for long-term storage .

- Market Demand : Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is in high demand globally, with Corey Organics supplying to the U.S., Europe, and Asia .

Activité Biologique

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a member of the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease treatment. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleic acid metabolism.

- Anti-infective Effects : The compound demonstrates anti-infective properties by disrupting biochemical pathways critical for pathogen survival.

- Enzyme Inhibition : It interacts with various enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division.

The biological effects of this compound can be attributed to several mechanisms:

-

Enzyme Interaction : The compound binds to specific enzymes, leading to inhibition or modulation of their functions. For example:

- Thymidylate Synthase : Inhibition can disrupt DNA synthesis in rapidly dividing cells.

- Topoisomerase II : Targeting this enzyme affects DNA replication and transcription processes.

- Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate gene expression and metabolic processes. This modulation can lead to altered cell cycle progression and apoptosis in cancer cells.

- Biochemical Pathway Disruption : By interfering with critical biochemical pathways, this compound can inhibit the growth of various pathogens .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound. Key findings include:

Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by targeting enzymes critical for tumor growth. The compound was tested against various cancer types and showed significant cytotoxicity.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

These results indicate that lower IC50 values correlate with higher potency against cancer cells .

Anti-infective Properties

Research highlighted the anti-infective potential of this compound through its ability to inhibit specific biochemical pathways essential for pathogen survival. This activity is particularly relevant in developing treatments for infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazide derivatives with appropriate acylating agents. For example, intermediates like ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) are synthesized using esterification and heterocycle formation steps . Key parameters include reaction temperature (80–100°C), solvent selection (e.g., ethanol or THF), and catalysts like POCl₃ or PCl₅ for cyclodehydration. Yield optimization requires precise stoichiometric control of the hydrazide and carbonyl reagents .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the ester methyl group resonates at δ 3.8–4.0 ppm. The absence of NH protons confirms cyclization .

- ¹³C NMR : The carbonyl carbon (C=O) of the ester group appears at ~165–170 ppm, and the oxadiazole ring carbons are observed between 150–160 ppm .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (C=N stretching of the oxadiazole ring) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and oxadiazole moieties. Stability studies indicate:

- Temperature : Store at –20°C in inert atmospheres (N₂ or Ar) to prevent thermal degradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced ring-opening reactions .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-31G(d) can model:

- Electron Density : Localized electron density on the oxadiazole ring’s nitrogen atoms, influencing reactivity in nucleophilic substitutions .

- HOMO-LUMO Gaps : A narrow gap (~4.5 eV) suggests potential for charge-transfer interactions in coordination chemistry or photophysical applications .

Q. What mechanistic insights explain contradictions in the biological activity of methyl 5-methyl-1,3,4-oxadiazole derivatives?

- Methodological Answer : Discrepancies arise from substituent effects on the oxadiazole core. For example:

- Electron-Withdrawing Groups (EWGs) : Enhance stability but reduce bioavailability due to increased hydrophobicity.

- Steric Effects : Bulky substituents at position 5 (e.g., phenyl groups) may hinder binding to enzymatic targets, as observed in kinase inhibition assays .

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software reveals:

- Bond Angles : The N–C–O angle in the oxadiazole ring is ~105°, confirming sp² hybridization.

- Packing Motifs : Intermolecular hydrogen bonds between the ester carbonyl and adjacent methyl groups stabilize the lattice .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.